(2-Cyanoethyl)methylcyanamide
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Overview
Description
(2-Cyanoethyl)methylcyanamide is an organic compound characterized by the presence of both cyano and methyl groups attached to a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)methylcyanamide typically involves the reaction of methylamine with cyanoacetic acid, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{NH}_2 + \text{NCCH}_2\text{COOH} \rightarrow \text{CH}_3\text{NHCOCH}_2\text{CN} ] [ \text{CH}_3\text{NHCOCH}_2\text{CN} + \text{CH}_2=\text{CHCN} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2-Cyanoethyl)methylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitriles and amides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted cyanamides.
Scientific Research Applications
(2-Cyanoethyl)methylcyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Cyanoethyl)methylcyanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Cyanamide: Shares the cyano group but lacks the methyl and ethyl groups.
N,N-Dimethylcyanamide: Contains two methyl groups attached to the cyanamide moiety.
N,N-Diethylcyanamide: Contains two ethyl groups attached to the cyanamide moiety.
Uniqueness: (2-Cyanoethyl)methylcyanamide is unique due to the presence of both cyano and methyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
54434-24-1 |
---|---|
Molecular Formula |
C5H7N3 |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
2-cyanoethyl(methyl)cyanamide |
InChI |
InChI=1S/C5H7N3/c1-8(5-7)4-2-3-6/h2,4H2,1H3 |
InChI Key |
LYEAQXRDEPJQLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C#N |
Origin of Product |
United States |
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